(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one
Description
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3 |
InChI Key |
OGPPYSGAQKXGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and ultimately exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
- Boc Protection vs. Hydroxy/Benzyl Groups : The Boc group in the target compound increases steric bulk and lipophilicity compared to the hydroxy and benzyl substituents in (7R,8aS)-2-Benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione . This reduces hydrogen-bonding capacity but improves stability during storage and acidic reaction conditions.
- Core Heterocycle Variations: Unlike ganaplacide’s imidazo[1,2-a]pyrazine core , the pyrrolo[1,2-a]pyrazinone scaffold lacks nitrogen at the 1-position, altering electronic properties and pharmacological target engagement.
- Halogenation Effects: The bromo substituent in 4-bromo-6-methyl-pyrrolo[2,3-c]pyridinone enables cross-coupling reactions, a feature absent in the Boc-protected compound.
Biological Activity
(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one, with the CAS number 1532891-91-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.30 g/mol
- IUPAC Name : tert-butyl 7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate
Synthesis
The synthesis of this compound typically involves the reaction of a piperazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is generally conducted in organic solvents such as dichloromethane at low temperatures to maximize yield and purity.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. For instance, studies on related hexahydropyrrolo derivatives have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
Study 1: Inhibition of Aβ Aggregation
A study on hexahydropyrrolo derivatives indicated their ability to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. Compounds similar to this compound showed IC50 values ranging from 0.76 to 3.74 μM for Aβ aggregation inhibition. These findings highlight the potential of this compound class in neurodegenerative disease management .
| Compound | IC50 Value (μM) | Activity |
|---|---|---|
| Compound 1 | 0.76 | Aβ aggregation inhibition |
| Compound 2 | 3.74 | Aβ aggregation inhibition |
Study 2: Anticancer Activity
In vitro studies have demonstrated that hexahydropyrrolo derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of 5 μM against breast cancer cells, indicating its potential as an anticancer agent. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
